molecular formula C20H20N2O3 B11558297 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide

Cat. No.: B11558297
M. Wt: 336.4 g/mol
InChI Key: KBKNIFHQHVMAHR-MHWRWJLKSA-N
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Description

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2,4-dimethoxybenzaldehyde with 3,4-dimethylaniline in the presence of a base such as sodium hydroxide, followed by the addition of a cyano group using a reagent like malononitrile. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide can be compared with other enamides and related compounds, such as:
    • (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide
    • (2E)-2-cyano-3-(3,4-dimethylphenyl)prop-2-enamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)prop-2-enamide

InChI

InChI=1S/C20H20N2O3/c1-13-5-7-17(9-14(13)2)22-20(23)16(12-21)10-15-6-8-18(24-3)11-19(15)25-4/h5-11H,1-4H3,(H,22,23)/b16-10+

InChI Key

KBKNIFHQHVMAHR-MHWRWJLKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N)C

Origin of Product

United States

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